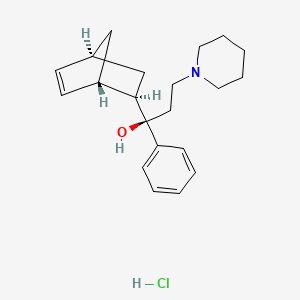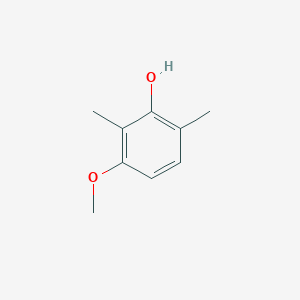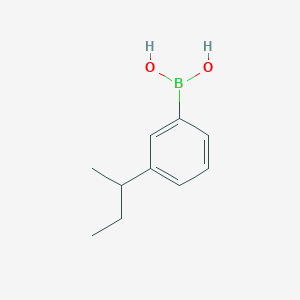
(+/-)-((exo, RS), RS) Biperiden Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-((exo, RS), RS) Biperiden Hydrochloride is a muscarinic receptor antagonist that has effects in both the central and peripheral nervous systems. It is commonly used in the treatment of Parkinson’s disease and to alleviate extrapyramidal symptoms induced by neuroleptic drugs . This compound is known for its ability to reduce muscle rigidity, tremors, and other symptoms associated with Parkinsonism .
Preparation Methods
The preparation of (+/-)-((exo, RS), RS) Biperiden Hydrochloride involves several synthetic routes. One common method includes the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, followed by isomerization to the reactant salt. This is then subjected to a Grignard reaction and a Mannich reaction to form the final product . The reaction conditions are generally mild, making it suitable for industrial-scale production .
Chemical Reactions Analysis
(+/-)-((exo, RS), RS) Biperiden Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(+/-)-((exo, RS), RS) Biperiden Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (+/-)-((exo, RS), RS) Biperiden Hydrochloride involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum. This helps restore the balance between acetylcholine and dopamine, thereby alleviating symptoms of Parkinsonism . The compound primarily targets muscarinic receptors, particularly the M1 subtype .
Comparison with Similar Compounds
(+/-)-((exo, RS), RS) Biperiden Hydrochloride is often compared with other anticholinergic agents such as:
Benztropine: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Trihexyphenidyl: Similar in function, it is also used to manage Parkinson’s disease and drug-induced movement disorders.
What sets this compound apart is its specific efficacy in treating both central and peripheral symptoms of Parkinsonism, making it a versatile option in clinical settings .
Properties
Molecular Formula |
C21H30ClNO |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
(1R)-1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21-;/m0./s1 |
InChI Key |
RDNLAULGBSQZMP-DBKRXAPLSA-N |
Isomeric SMILES |
C1CCN(CC1)CC[C@@]([C@@H]2C[C@@H]3C[C@H]2C=C3)(C4=CC=CC=C4)O.Cl |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14091056.png)
![6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B14091066.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091067.png)

![methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate](/img/structure/B14091074.png)

![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091088.png)
![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)

![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)

![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)
